

Go 6976 Protocol for In Vitro Kinase Assays: Application Notes

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Compound of Interest

Compound Name: Go 7874

Cat. No.: B10773938

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Introduction

Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms. [1][2][3] It belongs to the indolocarbazole class of compounds and exhibits a high affinity for the ATP-binding site of conventional PKC isoforms, particularly PKC α and PKC β 1. [4] This selectivity for Ca²⁺-dependent PKCs over Ca²⁺-independent isoforms makes Go 6976 a valuable tool for dissecting the roles of specific PKC signaling pathways in various cellular processes. [1][3] These application notes provide a comprehensive overview of Go 6976, its mechanism of action, and detailed protocols for its use in in vitro kinase assays.

Mechanism of Action

Go 6976 functions as an ATP-competitive inhibitor. [4] It binds to the catalytic domain of target kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Go 6976 shows marked selectivity for conventional PKC isoforms (PKC α and PKC β 1). [1][3] It is less effective against novel and atypical PKC isoforms. [1][3] In addition to its effects on PKC, Go 6976 has been reported to inhibit other kinases at higher concentrations, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinase A (TrkA) and B (TrkB). [1][2][3]

Technical Data

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₁₈ N ₄ O
Molecular Weight	378.43 g/mol
Appearance	Lyophilized powder
Solubility	Soluble in DMSO (up to 25 mg/mL)[4]
Storage	Store lyophilized powder or in solution at -20°C, protected from light.[4]

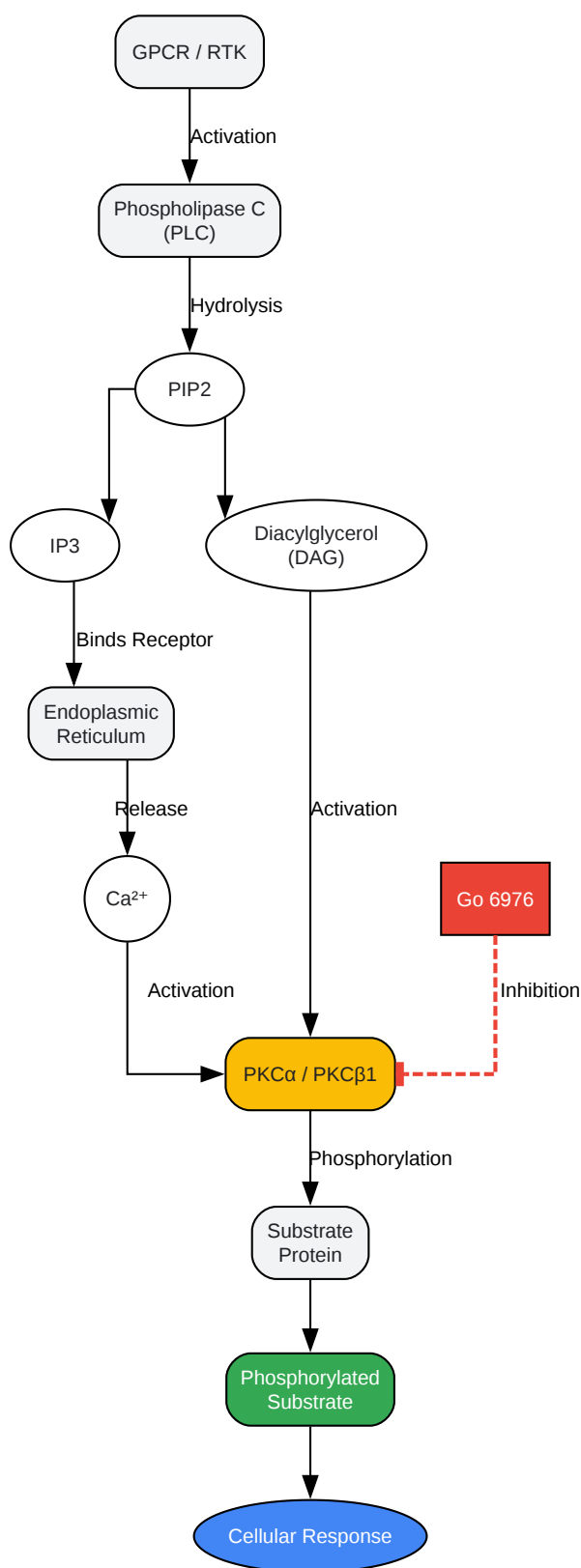
Kinase Inhibitory Profile

The inhibitory activity of Go 6976 against a panel of kinases is summarized below. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target	IC ₅₀ (nM)
PKCα	2.3[1][2][4]
PKCβ1	6.2[1][2][4]
PKC (rat brain)	7.9[1][2]
PKD	20[4]
TrkA	5[1]
TrkB	30[1]
JAK2	130[1]
JAK3	370[1]
PKCδ	> 3000[1]
PKCε	> 3000[1]
PKCζ	> 3000[1]

Signaling Pathway

The following diagram illustrates a simplified PKC signaling pathway, highlighting the point of inhibition by Go 6976.



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Simplified Protein Kinase C (PKC) Signaling Pathway and Go 6976 Inhibition.

Experimental Protocols

In Vitro PKC Kinase Assay Using [γ - ^{32}P]-ATP

This protocol is adapted from a standard method for measuring PKC activity.[\[2\]](#)

1. Materials and Reagents

- Go 6976 (prepare a stock solution in DMSO, e.g., 10 mM)
- Purified, active PKC α or PKC β 1 enzyme
- Histone H1 (as a substrate)
- Assay Buffer (50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂)
- Dithiothreitol (DTT)
- Phosphatidylserine (PS)
- Diolein
- [γ - ^{32}P]-ATP (specific activity ~3000 Ci/mmol)
- 8.5% Phosphoric acid (H₃PO₄)
- Nitrocellulose filters (0.45 μm)
- Scintillation cocktail
- Scintillation counter

2. Preparation of Reagents

- Complete Assay Buffer: Prepare the assay buffer and, just before use, add DTT to a final concentration of 1 mM.

- **Lipid Vesicles:** Prepare a mixture of phosphatidylserine (1 μg) and diolein (0.2 μg) per reaction. Dry down under nitrogen and resuspend in the complete assay buffer by sonication.
- **Enzyme Dilution:** Dilute the PKC enzyme in complete assay buffer to a working concentration (e.g., 5-10 units/reaction).
- **Substrate Solution:** Prepare a solution of Histone H1 in complete assay buffer (e.g., 40 μg /reaction).
- **ATP Solution:** Prepare a solution of [γ - ^{32}P]-ATP in complete assay buffer to a final concentration of 10 μM (1 $\mu\text{Ci/mL}$).
- **Go 6976 Dilutions:** Prepare serial dilutions of Go 6976 in the complete assay buffer to achieve the desired final concentrations in the assay.

3. Assay Procedure

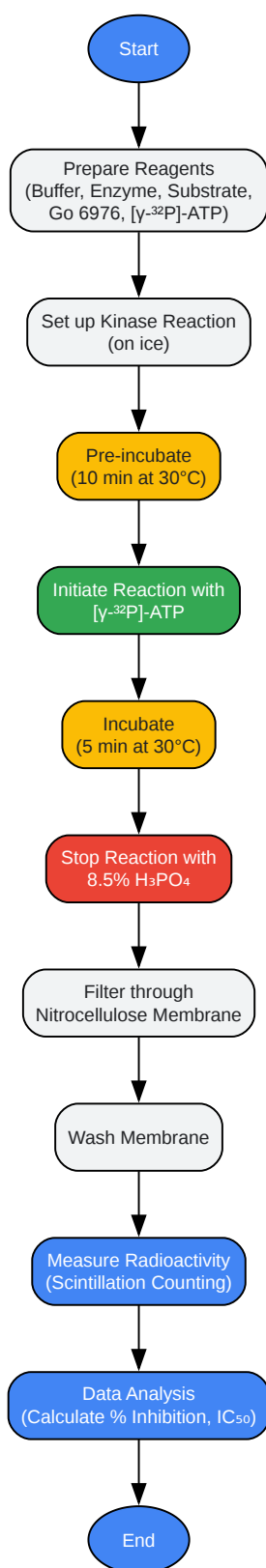
- Set up the kinase reactions in microcentrifuge tubes on ice. To each tube, add the following in order:
 - Complete Assay Buffer
 - Lipid Vesicles
 - Histone H1 solution
 - Go 6976 dilution or vehicle (DMSO) for control
 - Diluted PKC enzyme
- Pre-incubate the reaction mixtures for 10 minutes at 30°C.
- Initiate the kinase reaction by adding the [γ - ^{32}P]-ATP solution. The final reaction volume should be 200 μL .
- Incubate the reactions for 5 minutes at 30°C.
- Stop the reaction by adding 2 mL of 8.5% H_3PO_4 .

- Filter the reaction mixture through a 0.45 μm nitrocellulose filter.
- Wash the filter three times with 2 mL of 8.5% H_3PO_4 .
- Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis

- Subtract the background counts (no enzyme control) from all other readings.
- Calculate the percentage of kinase activity for each Go 6976 concentration relative to the vehicle control.
- Plot the percentage of activity against the logarithm of the Go 6976 concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Experimental Workflow Diagram



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Workflow for an in vitro kinase assay using Go 6976 and radiolabeled ATP.

Conclusion

Go 6976 is a valuable pharmacological tool for studying the roles of conventional PKC isoforms in cellular signaling. Its selectivity and potency make it suitable for a wide range of in vitro applications. The provided protocols and data serve as a guide for researchers to effectively utilize Go 6976 in their kinase assay studies. It is recommended that users optimize assay conditions for their specific experimental setup.

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